molecular formula C20H17ClN6O4S2 B11582532 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11582532
M. Wt: 505.0 g/mol
InChI Key: KCAIWHFHWMBSOC-UHFFFAOYSA-N
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Description

N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of pyridazine, sulfonamide, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chloropyridazine and methoxybenzodiazole derivatives. These intermediates are then subjected to sulfonation and acylation reactions to introduce the sulfonamide and acetamide functionalities, respectively. The final step involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide and benzodiazole derivatives, such as:

  • N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(1,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-3-(1,3-DIOXO-3A,4,5,6,7,7A-HEXAHYDROISOINDOL-2-YL)PROPANAMIDE

Uniqueness

What sets N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}-2-[(6-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17ClN6O4S2

Molecular Weight

505.0 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN6O4S2/c1-31-13-4-7-15-16(10-13)24-20(23-15)32-11-19(28)22-12-2-5-14(6-3-12)33(29,30)27-18-9-8-17(21)25-26-18/h2-10H,11H2,1H3,(H,22,28)(H,23,24)(H,26,27)

InChI Key

KCAIWHFHWMBSOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl

Origin of Product

United States

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